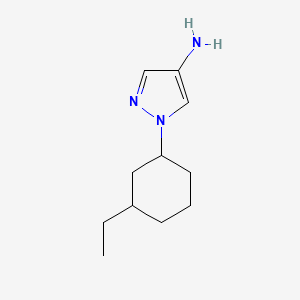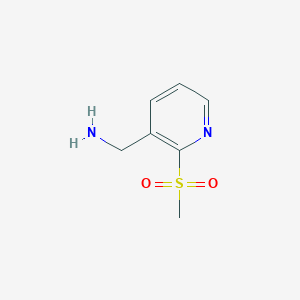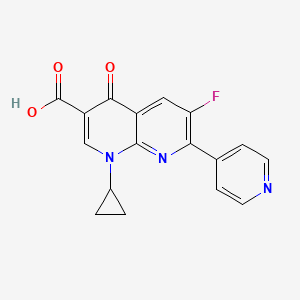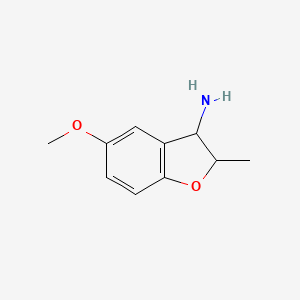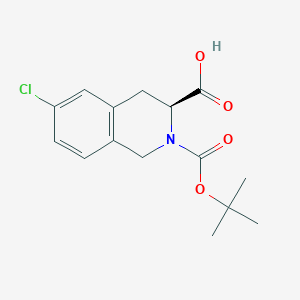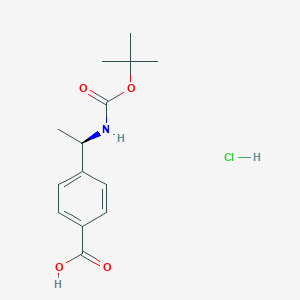
(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting under certain conditions until it is selectively removed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Coupling: It can be used in peptide coupling reactions, where the Boc-protected amino group is coupled with carboxylic acids to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS)
Major Products Formed
Deprotection: The major product is the free amino acid or peptide.
Substitution: The major products depend on the nucleophile used.
Coupling: The major products are peptides or other amide-containing compounds.
Wissenschaftliche Forschungsanwendungen
®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the preparation of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthetic processes. When the Boc group is removed under acidic conditions, the free amino group becomes available for further reactions, such as coupling with carboxylic acids to form amide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(1-Aminoethyl)benzoic acid: This compound lacks the Boc protective group and is more reactive.
®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)phenylalanine: This compound has a similar structure but with an additional phenyl group.
Uniqueness
®-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid hydrochloride is unique due to its Boc-protected amino group, which provides selective reactivity and protection during synthetic processes. This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
Eigenschaften
Molekularformel |
C14H20ClNO4 |
|---|---|
Molekulargewicht |
301.76 g/mol |
IUPAC-Name |
4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO4.ClH/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17;/h5-9H,1-4H3,(H,15,18)(H,16,17);1H/t9-;/m1./s1 |
InChI-Schlüssel |
JWQCQQTXGWBHHP-SBSPUUFOSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C.Cl |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


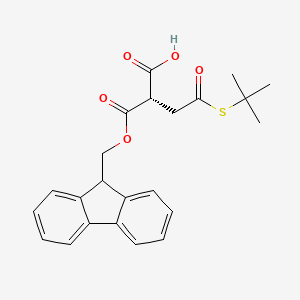
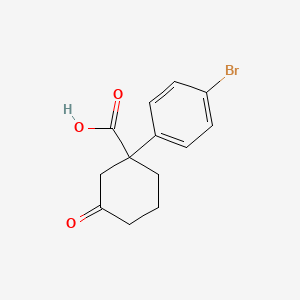
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15244045.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)
![Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B15244068.png)
![4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244072.png)
